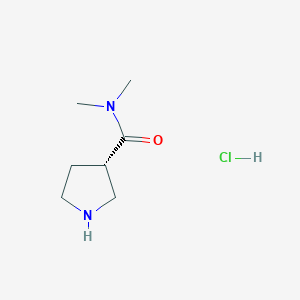

![molecular formula C17H13N5OS2 B2609089 N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286698-49-4](/img/structure/B2609089.png)

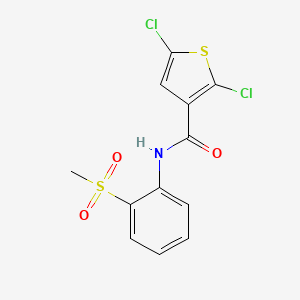

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as MBTPTC, is a small molecule that has recently gained attention in the scientific community for its potential applications in various fields of research. MBTPTC is a synthetic compound that was first synthesized in 2012 and has since been studied extensively for its unique properties and potential uses.

Aplicaciones Científicas De Investigación

Industrial Waste Treatment

A novel magnetic nanoadsorbent synthesized from a derivative of the target compound demonstrated high efficacy in the removal of Zn2+ and Cd2+ ions from industrial wastes. This study highlighted the adsorbent's high capacity, stability, reusability, and easy separation, making it a promising solution for practical environmental applications Zargoosh et al., 2015.

Anticancer and Antimicrobial Research

Research into benzothiazole derivatives, including the target compound, has revealed their potential as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing significant in vivo efficacy in tumor xenograft models Borzilleri et al., 2006. Additionally, various benzothiazole derivatives have been synthesized for their biological evaluation, including antimicrobial and antioxidant activities, as well as screening against Mycobacterium tuberculosis Bhoi et al., 2016.

Novel Synthetic Routes and Chemical Structures

Efficient synthetic routes have been developed for creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives, emphasizing operational simplicity, high atom economy, and environmentally benign conditions Bhoi et al., 2016. The synthetic approach and characterization of these compounds pave the way for further exploration of their pharmacological potentials.

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and shown to inhibit Mycobacterium tuberculosis GyrB ATPase effectively. One of the compounds emerged as a promising candidate, demonstrating significant activity with minimal cytotoxicity, suggesting potential for development as an antituberculosis agent Jeankumar et al., 2013.

Propiedades

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS2/c1-10-19-12-8-11(5-6-14(12)25-10)20-16(23)13-9-24-17(21-13)22-15-4-2-3-7-18-15/h2-9H,1H3,(H,20,23)(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHBFUGOOAEHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)

![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)